Cridanimod

Übersicht

Beschreibung

Cridanimod ist ein kleines Molekül, das für seine Fähigkeit bekannt ist, die Expression von Progesteronrezeptoren zu erhöhen. Es hat eine potenzielle antineoplastische adjuvante Aktivität und wird zur Behandlung von Endometriumkrebs eingesetzt. This compound kann die Produktion und Freisetzung von Interferon-Alpha und -Beta induzieren, die für seine immunmodulatorischen Wirkungen entscheidend sind .

Vorbereitungsmethoden

Cridanimod kann durch verschiedene chemische Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von 9-Oxo-10-Acridin-Essigsäure mit Natriumhydroxid zur Bildung des Natriumsalzes von this compound. Die Reaktionsbedingungen umfassen typischerweise das Erhitzen der Reaktanten in einem geeigneten Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Wasser . Industrielle Produktionsverfahren können ähnliche synthetische Verfahren, aber in größerem Maßstab, mit optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu erhalten.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: this compound wird auf seine Fähigkeit untersucht, Immunantworten zu modulieren und die Interferonproduktion zu induzieren.

Medizin: Es wird zur Behandlung von Endometriumkrebs eingesetzt und hat eine potenzielle antivirale Aktivität.

Wirkmechanismus

This compound entfaltet seine Wirkungen, indem es die Expression von Progesteronrezeptoren in Endometriumkrebszellen erhöht. Dies verstärkt die Empfindlichkeit dieser Zellen gegenüber Progestin-Monotherapie, was zur Hemmung des Zellwachstums in östrogenabhängigen Tumorzellen führt. Darüber hinaus induziert this compound die Produktion und Freisetzung von Interferon-Alpha und -Beta, die eine entscheidende Rolle bei seinen immunmodulatorischen Wirkungen spielen .

Analyse Chemischer Reaktionen

Cridanimod undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Mechanism of Action

Cridanimod operates primarily by inducing the production of interferons, particularly interferon-alpha and interferon-beta, which play crucial roles in the antiviral response. Studies have shown that this compound can stimulate these cytokines in murine models, leading to reduced viremia and enhanced survival rates in infected subjects.

Case Studies and Experimental Evidence

- Protection Against Viral Infections : In a study involving mice infected with a virulent strain of the cTC-83/TrD virus, this compound was administered intragastrically before and after infection. The results indicated that 60% of the this compound-treated mice survived compared to none in the placebo group. Additionally, this compound-treated mice exhibited significantly lower viremia levels at various time points post-infection, demonstrating its potential as an effective antiviral agent .

- SARS-CoV-2 Inhibition : this compound has been noted for its antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. Research highlighted its ability to inhibit viral replication effectively while maintaining low toxicity levels. This positions this compound as a promising candidate for therapeutic use during viral outbreaks .

- Comparative Efficacy with Other Antivirals : In comparative studies with other antiviral agents like Tilorone, this compound showed a more pronounced effect on reducing viral titers at specific time points post-infection. The dynamics of its action suggest a rapid onset but shorter duration compared to Tilorone .

Oncological Applications

Cancer Treatment Trials

this compound has been evaluated in clinical trials for its effectiveness against various cancers, particularly endometrial cancer. A notable Phase 2 trial aimed at assessing its efficacy in women with recurrent or persistent endometrial cancer was terminated due to insufficient patient enrollment; however, preliminary findings indicated potential benefits when used in combination with other treatments .

Mechanism in Cancer Therapy

The compound is believed to enhance the immune response against tumors by modulating cytokine production and activating immune cells. This immunomodulatory effect could be particularly beneficial in sensitizing tumors to other therapeutic agents, thereby improving overall treatment outcomes .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Wirkmechanismus

Cridanimod exerts its effects by increasing the expression of progesterone receptors in endometrial cancer cells. This enhances the sensitivity of these cells to progestin monotherapy, leading to the inhibition of cellular growth in estrogen-dependent tumor cells. Additionally, this compound induces the production and release of interferon alpha and beta, which play a crucial role in its immunomodulatory effects .

Vergleich Mit ähnlichen Verbindungen

Cridanimod ähnelt anderen immunmodulatorischen Verbindungen wie Tiloron. Sowohl this compound als auch Tiloron induzieren die Interferonproduktion und haben eine antivirale Aktivität. This compound ist einzigartig in seiner Fähigkeit, die Expression von Progesteronrezeptoren zu erhöhen, was es besonders nützlich für die Behandlung von Endometriumkrebs macht . Andere ähnliche Verbindungen umfassen Neovir und Oxodihydroacridinylacetat-Natrium .

Biologische Aktivität

Cridanimod, a small molecule classified as an immunomodulator and potential antineoplastic agent, has garnered attention for its biological activity, particularly in the context of antiviral effects. This article explores the compound's mechanisms of action, efficacy in various models, and relevant research findings.

This compound is known to induce the production of interferons (IFNs), specifically IFN-α and IFN-β, which play crucial roles in the antiviral response. Studies have demonstrated that this compound can activate these pathways independently of traditional interferon inducers. This unique mechanism may contribute to its effectiveness against viral infections.

Key Findings on Mechanism

- Bimodal Induction : this compound exhibits a bimodal induction profile for both IFN-α and IFN-β, with IFN-α levels peaking earlier than those of IFN-β .

- Antiviral Activity : In experimental models, this compound has shown significant antiviral effects, reducing viremia in mice and rats infected with virulent viruses .

Efficacy in Animal Models

This compound's efficacy has been evaluated in various animal models, primarily mice and rats. The following table summarizes key studies highlighting its biological activity:

Case Studies and Clinical Implications

Several studies have explored the clinical implications of this compound's biological activity:

- Antiviral Efficacy : A study demonstrated that both this compound and Tilorone significantly protected mice from lethal infections caused by the cTC-83/TrD virus, showcasing their potential as antiviral agents .

- Immunomodulatory Effects : Research has indicated that this compound enhances progesterone receptor expression, suggesting additional therapeutic avenues beyond antiviral applications .

Eigenschaften

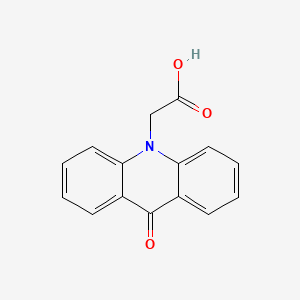

IUPAC Name |

2-(9-oxoacridin-10-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMKBIIXHQIERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58880-43-6 (hydrochloride salt) | |

| Record name | Cridanimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038609971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6046557 | |

| Record name | Cridanimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56422767 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38609-97-1 | |

| Record name | N-(Carboxymethyl)acridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38609-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cridanimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038609971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cridanimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13674 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cridanimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10(9H)-Acridineacetic acid, 9-oxo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRIDANIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X91E9EME19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.